4-(1-Aminopropan-2-yl)-2-fluorophenol

Description

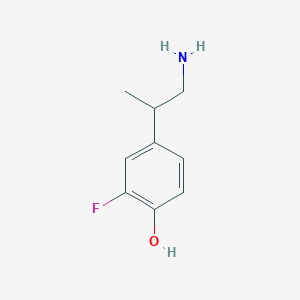

4-(1-Aminopropan-2-yl)-2-fluorophenol (CAS: 13238-99-8 as its hydrochloride salt) is a fluorinated phenolic compound featuring an aminopropyl side chain at the para position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, and it is commonly stabilized as a hydrochloride salt to enhance solubility and handling stability . The compound’s structure combines a fluorine atom at the ortho position of the phenol ring and a branched amine group (1-aminopropan-2-yl) at the para position. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organic synthesis.

Properties

CAS No. |

125036-97-7 |

|---|---|

Molecular Formula |

C9H12FNO |

Molecular Weight |

169.2 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-2-fluorophenol |

InChI |

InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |

InChI Key |

BXHZCLYKZORPOE-UHFFFAOYSA-N |

SMILES |

CC(CN)C1=CC(=C(C=C1)O)F |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)O)F |

Synonyms |

Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Cores

N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide

- Molecular Formula : C₂₀H₁₈FN₂O₂S

- CAS: Not explicitly listed (see ).

- Key Features: Contains a sulfonamide group and a fluorinated benzylidene moiety.

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine

- Molecular Formula : C₁₃H₁₀FN₂S

- CAS: Not explicitly listed (see ).

- Key Features: Integrates a benzothiazole ring with a 4-fluoroaniline group. The benzothiazole moiety increases π-conjugation, making this compound more suited for optoelectronic applications compared to the simpler phenolic structure of 4-(1-aminopropan-2-yl)-2-fluorophenol .

Propanamine Derivatives with Aromatic Substitutions

1-(4-Methoxyphenyl)propan-2-amine

- Molecular Formula: C₁₀H₁₅NO

- CAS : 31721-25-2

- Key Features: Shares the propan-2-amine chain but replaces the fluorine atom with a methoxy group at the para position. The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic substitutions compared to the electron-withdrawing fluorine in this compound .

4-(1-Aminoethyl)-2-fluorophenol hydrobromide

Heterocyclic Fluorinated Amines

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol

- Molecular Formula : C₁₁H₁₄F₂N₂O

- CAS : 2091713-65-2

- Key Features: Incorporates a difluorinated pyrrolidine ring and a methanol group.

4-(5-Sec-butyl-2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

- Molecular Formula : C₁₄H₁₉N₂OS·HBr

- CAS: Not explicitly listed (see ).

- Key Features: Combines a thiazole ring with sec-butyl and methoxy substituents. The thiazole core introduces sulfur-based reactivity, distinguishing it from the phenol-based target compound .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound HCl | C₉H₁₂FNO·HCl | 13238-99-8 | 209.66 g/mol | Phenol, 2-F, para-aminopropan-2-yl, HCl salt |

| N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide | C₂₀H₁₈FN₂O₂S | - | 369.43 g/mol | Sulfonamide, fluorinated benzylidene |

| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 31721-25-2 | 165.23 g/mol | Methoxy, propan-2-amine chain |

| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | C₁₁H₁₄F₂N₂O | 2091713-65-2 | 228.24 g/mol | Difluoropyrrolidine, methanol, 4-aminophenyl |

Key Research Findings

- Electronic Effects: Fluorine at the ortho position in this compound increases the acidity of the phenolic -OH group compared to methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)propan-2-amine) .

- Solubility : Hydrochloride or hydrobromide salts (e.g., 1030444-42-8) improve aqueous solubility, critical for pharmaceutical formulations .

- Applications: Heterocyclic derivatives (e.g., thiazole or pyrrolidine-containing compounds) show broader bioactivity in kinase inhibition, while simpler phenolic amines are preferred as synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.